molecular formula C23H13ClF2N2OS2 B2461443 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 866810-67-5

4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No. B2461443
CAS RN: 866810-67-5
M. Wt: 470.94
InChI Key:
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Description

4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H13ClF2N2OS2 and its molecular weight is 470.94. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the synthesis of the thiazoloquinazolinone ring system followed by the introduction of the substituents at the appropriate positions.", "Starting Materials": [ "2-amino-4-chloro-6-fluorobenzyl alcohol", "4-fluoroaniline", "carbon disulfide", "sodium hydroxide", "ethyl chloroacetate", "sodium methoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "potassium carbonate", "2-chloro-6-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Synthesis of 2-(4-fluorophenyl)thiazolo[3,4-a]quinazolin-5(4H)-one", "a. React 2-amino-4-chloro-6-fluorobenzyl alcohol with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate.", "b. Cyclize the dithiocarbamate with ethyl chloroacetate and sodium methoxide to form the thiazoloquinazolinone ring system.", "c. React the thiazoloquinazolinone with acetic anhydride and phosphorus pentoxide to form the acetylated product.", "d. Hydrolyze the acetylated product with sodium hydroxide to obtain 2-(4-fluorophenyl)thiazolo[3,4-a]quinazolin-5(4H)-one.", "Step 2: Introduction of the Chloro and Fluoro Substituents", "a. React 2-(4-fluorophenyl)thiazolo[3,4-a]quinazolin-5(4H)-one with thionyl chloride to form the corresponding chloro derivative.", "b. React the chloro derivative with potassium carbonate and 2-chloro-6-fluorobenzaldehyde to introduce the chloro and fluoro substituents at the appropriate positions.", "Step 3: Introduction of the Thioxo Group", "a. React the product from Step 2 with sulfur and potassium hydroxide to introduce the thioxo group.", "b. Purify the final product by recrystallization." ] }

CAS RN

866810-67-5

Product Name

4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Molecular Formula

C23H13ClF2N2OS2

Molecular Weight

470.94

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C23H13ClF2N2OS2/c24-17-5-3-6-18(26)16(17)12-27-21-20(13-8-10-14(25)11-9-13)31-23(30)28(21)19-7-2-1-4-15(19)22(27)29/h1-11H,12H2

SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=C(C=CC=C5Cl)F

solubility

not available

Origin of Product

United States

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